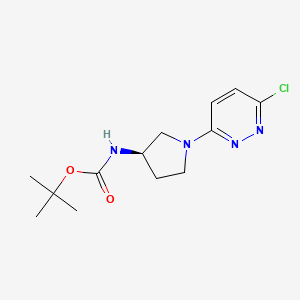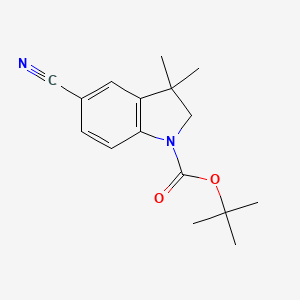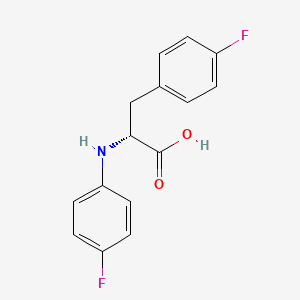
1-Pyridin-4-yl-cyclopentanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-4-yl-cyclopentanemethanol is an organic compound that features a pyridine ring attached to a cyclopentane ring with a methanol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the aliphatic characteristics of cyclopentane, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyridin-4-yl-cyclopentanemethanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with cyclopentanone, followed by reduction with sodium borohydride to yield the desired alcohol. The reaction conditions typically involve:
Step 1: Formation of 4-pyridylmagnesium bromide by reacting 4-bromopyridine with magnesium in dry ether.
Step 2: Addition of cyclopentanone to the Grignard reagent, followed by hydrolysis.
Step 3: Reduction of the resulting ketone with sodium borohydride in methanol to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyridin-4-yl-cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions with a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: 1-Pyridin-4-yl-cyclopentanone.
Reduction: 1-Piperidin-4-yl-cyclopentanemethanol.
Substitution: 4-Nitro-1-pyridin-4-yl-cyclopentanemethanol or 4-Bromo-1-pyridin-4-yl-cyclopentanemethanol.
Aplicaciones Científicas De Investigación
1-Pyridin-4-yl-cyclopentanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as in the creation of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1-Pyridin-4-yl-cyclopentanemethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic amino acids in proteins, while the cyclopentane ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Pyridin-4-yl-cyclopentanone: Similar structure but with a ketone group instead of an alcohol.
1-Piperidin-4-yl-cyclopentanemethanol: Reduced form with a piperidine ring.
4-Nitro-1-pyridin-4-yl-cyclopentanemethanol: Nitrated derivative.
Uniqueness: 1-Pyridin-4-yl-cyclopentanemethanol is unique due to its combination of an aromatic pyridine ring and an aliphatic cyclopentane ring with an alcohol group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1-pyridin-4-ylcyclopentyl)methanol |
InChI |
InChI=1S/C11H15NO/c13-9-11(5-1-2-6-11)10-3-7-12-8-4-10/h3-4,7-8,13H,1-2,5-6,9H2 |
Clave InChI |
LXEJTZSJGOHAGE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)

![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)

![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)
![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)





